molecular formula C17H23NO5 B3002889 (R)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate CAS No. 128811-49-4

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate

Cat. No.: B3002889
CAS No.: 128811-49-4
M. Wt: 321.373
InChI Key: WEYIBENIWMZWQA-CYBMUJFWSA-N
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Description

(R)-Methyl 2-((tert-Butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate (CAS# 128811-49-4) is a chiral compound with the molecular formula C17H23NO5 and a molecular weight of 321.37 g/mol . This chemical serves as a valuable synthetic intermediate and chiral building block in medicinal chemistry and pharmaceutical research. Its structure features a reactive methyl ester, a Boc-protected amino group, and a benzoyl moiety, making it particularly useful for the synthesis of more complex molecules, including potential antibiotic potentiators and enzyme inhibitors studied in research settings . The (R)-enantiomer provides specific stereochemistry required for targeted biological activity in research applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material appropriately, noting that it may require cold-chain transportation for optimal stability and performance .

Properties

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-13(15(20)22-4)10-11-14(19)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYIBENIWMZWQA-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)C1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)C1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Medicinal Chemistry

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate is primarily used as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for the introduction of functional groups that are crucial for biological activity.

Key Applications:

  • Synthesis of Peptides : The Boc group provides a protective function for amines during peptide synthesis, facilitating the formation of peptide bonds without unwanted side reactions.
  • Drug Development : Its derivatives are explored for potential therapeutic agents targeting various diseases, including cancer and metabolic disorders .

Biochemical Research

This compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions. Its ability to modify amino acids makes it valuable for studying the structure-function relationships in proteins.

Key Applications:

  • Enzyme Inhibition Studies : Researchers use this compound to design inhibitors that can help elucidate enzyme mechanisms.
  • Protein Engineering : It aids in the development of modified proteins with enhanced stability or activity, which can be crucial for therapeutic applications .

Case Study 1: Synthesis of Anticancer Agents

In a recent study, researchers synthesized a series of Boc-protected amino acids, including this compound, as precursors to novel anticancer compounds. The study demonstrated that modifications at the phenyl group significantly enhanced cytotoxicity against specific cancer cell lines .

Case Study 2: Development of Enzyme Inhibitors

Another study focused on the use of this compound in developing inhibitors for proteolytic enzymes involved in cancer progression. The Boc-protected amino acid was incorporated into peptide-based inhibitors, resulting in compounds with improved selectivity and potency compared to existing inhibitors .

Storage and Handling

This compound should be stored at room temperature and protected from moisture. It is recommended to prepare stock solutions under controlled conditions to maintain stability .

Mechanism of Action

The mechanism of action of ®-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate involves the protection of the amine group by the Boc group. The Boc group is added to the amine under basic conditions, forming a stable carbamate. The protected amine can then undergo various chemical transformations without interference. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Key Observations:

Steric and Electronic Effects: The methyl ester in the target compound offers lower steric hindrance compared to the tert-butyl ester in C28H33BrN2O3, facilitating nucleophilic acyl substitution reactions . The phenyl ketone group enhances stability compared to the tritylamino substituent in C28H33BrN2O3, which requires careful handling due to its bulkiness and sensitivity to acidic conditions .

Protecting Group Strategies :

  • The Boc group in the target compound is acid-labile, whereas the trityl group in C28H33BrN2O3 is base-sensitive, influencing deprotection conditions during synthesis .
  • The Cbz group in the sulfoxonium ylide (C22H32N2O6S) provides orthogonal protection, enabling sequential deprotection in multi-step syntheses .

Synthetic Utility :

  • The bromopropanamido moiety in C28H33BrN2O3 allows for radiopharmaceutical applications (e.g., 18F-labeling for PET imaging), a feature absent in the phenyl ketone-containing target compound .
  • The sulfoxonium ylide (C22H32N2O6S) is pivotal in asymmetric cyclopropanation reactions, contrasting with the ketone-focused reactivity of the target compound .

Spectroscopic and Analytical Data

  • NMR and MS Profiles :
    The tert-butyl analog (C28H33BrN2O3) exhibits distinct ¹H NMR signals for the trityl group (δ 7.32–7.15, multiplet) and bromopropanamido moiety (δ 3.28, dd), which are absent in the target compound . Both compounds share Boc-related signals (δ 1.44, s) in CDCl3.
  • Purity and Stability : The target compound’s methyl ester may exhibit higher hydrolytic stability under basic conditions compared to the tert-butyl ester, which is prone to cleavage in acidic media .

Biological Activity

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate, often referred to as a derivative of a β-ketoester, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C17H23NO5
  • Molar Mass : 321.37 g/mol
  • CAS Number : 1611470-49-5

Synthesis

The compound can be synthesized through various methods involving the reaction of tert-butoxycarbonyl (Boc) protected amino acids with keto esters. The synthetic pathway typically includes:

  • Formation of the β-ketoester.
  • Bromination to yield α-bromocarbonyl compounds.
  • Condensation reactions to form the final product.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Activity : Some studies suggest that derivatives can act as effective agents against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against several bacterial strains, making it a candidate for further investigation in antibiotic development.

The biological activity is often linked to the compound's ability to interact with specific biological targets, such as enzymes or receptors involved in metabolic pathways.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value determined through MTT assays.

Cell LineIC50 (µM)Mechanism of Action
HeLa25Induction of apoptosis via caspase activation
MCF730Inhibition of cell cycle progression
A54920Disruption of mitochondrial function

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria using disk diffusion methods. The compound demonstrated notable inhibition zones, indicating its potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Q & A

Basic Question: What are the standard synthetic routes for preparing (R)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate?

Methodological Answer:
The compound is typically synthesized via palladium-catalyzed annulation reactions. For example, coupling ortho-iodoanilines with (R)-methyl 2-((tert-butoxycarbonyl)(methyl)amino)-5-oxopentanoate under Larock indole synthesis conditions yields structurally related tryptophan derivatives. Key steps include:

  • Protection Strategy : The tert-butoxycarbonyl (Boc) group safeguards the amino functionality during coupling .
  • Catalytic System : Pd(OAc)₂ with ligands (e.g., PPh₃) and bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) .
  • Workup : Purification via flash chromatography or recrystallization.

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